REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C:10]1[N:15]=[CH:14][N:13]=[C:12]([O:16][C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[NH:22][CH:21]=[CH:20]3)[CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:28](OC(=O)C)(=[O:30])[CH3:29]>C1COCC1>[CH2:1]([O:8][CH2:9][C:10]1[N:15]=[CH:14][N:13]=[C:12]([O:16][C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[N:22]([C:28](=[O:30])[CH3:29])[CH:21]=[CH:20]3)[CH:11]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
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1.74 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
5.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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After 1 h the reaction is quenched with aqueous ammonium chloride
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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CUSTOM
|
Details
|
Most of the impurities are removed
|
Type
|
WASH
|
Details
|
eluting with 50:50 heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC(=NC=N1)OC=1C=C2C=CN(C2=CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |